Reduced Systemic Toxicity in Equimolar Comparison
In a 13-week repeat-dose subcutaneous toxicity study in Crj:CD(SD) rats, prednisolone farnesylate (PNF) at 30 mg/kg/day was directly compared with an approximately equimolar dose of prednisolone (PN) at 18.7 mg/kg/day. All animals (100%) in the PN 18.7 mg/kg/day group died exhibiting emaciation and systemic deterioration, whereas PNF 30 mg/kg/day produced mortality in only 4 of 10 males and 3 of 10 females [1]. Histopathological examination revealed that PN-treated animals succumbed to steroid-induced immunosuppression with pyelonephritis and suppurative inflammation in multiple organs, while surviving PNF-treated animals showed attenuated systemic toxicity [1]. The toxicological no-effect level of PNF in this study was determined to be 0.03 mg/kg/day, with a certain toxic dose of 0.3 mg/kg/day [1].
| Evidence Dimension | 13-week mortality at approximately equimolar doses (subcutaneous) |
|---|---|
| Target Compound Data | PNF 30 mg/kg/day: 4/10 male and 3/10 female deaths |
| Comparator Or Baseline | Prednisolone 18.7 mg/kg/day: 10/10 male and 10/10 female deaths (100% mortality) |
| Quantified Difference | PNF: ~35% mortality vs. PN: 100% mortality at equimolar doses |
| Conditions | Crj:CD(SD) rats, daily subcutaneous injection for 13 weeks, equimolar comparison (PNF 30 mg/kg ≈ PN 18.7 mg/kg on molar basis) |
Why This Matters
This head-to-head equimolar comparison directly demonstrates that prednisolone farnesylate has a substantially wider therapeutic window than its parent compound, a critical factor for safety-driven procurement decisions in chronic therapy settings.
- [1] 13-Week Subcutaneous Toxicity Study of Prednisolone Farnesylate (PNF) in Rats. J Toxicol Sci. 1992;17(Supplement III):1-48. View Source
